molecular formula C8H4Br2O B1609846 5,7-Dibromobenzofuran CAS No. 23145-08-6

5,7-Dibromobenzofuran

Cat. No.: B1609846
CAS No.: 23145-08-6
M. Wt: 275.92 g/mol
InChI Key: JKOQLLPYOVTNGL-UHFFFAOYSA-N
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Description

5,7-Dibromobenzofuran is an organic compound with the molecular formula C8H4Br2O. It belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Dibromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce bromine atoms at the 5 and 7 positions of the benzofuran ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of ortho-iodoaryl triflate-type precursors and silylmethyl Grignard reagents has been reported to generate multisubstituted benzofurans, including this compound, in a regioselective manner .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while oxidation can produce benzofuranones .

Scientific Research Applications

5,7-Dibromobenzofuran has several applications in scientific research:

Comparison with Similar Compounds

    Benzofuran: The parent compound without bromine substituents.

    5-Bromobenzofuran: A mono-brominated derivative.

    7-Bromobenzofuran: Another mono-brominated derivative.

Uniqueness: 5,7-Dibromobenzofuran is unique due to the presence of two bromine atoms at specific positions on the benzofuran ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its mono-brominated counterparts .

Properties

IUPAC Name

5,7-dibromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQLLPYOVTNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458835
Record name 5,7-dibromobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-08-6
Record name 5,7-Dibromobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23145-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dibromobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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